2-amino-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide
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Overview
Description
2-AMINO-N’~1~-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-N’~1~-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and 2-aminobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 2,3-dimethoxybenzaldehyde and 2-aminobenzohydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under vacuum to obtain the desired hydrazone.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-N’~1~-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-AMINO-N’~1~-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is investigated for its antimicrobial and antioxidant properties.
Industrial Applications: It can be used as a precursor for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-AMINO-N’~1~-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression. The compound can also interact with DNA, leading to the disruption of replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-N’~1~-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE
- 2-AMINO-N’~1~-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE
- 2-AMINO-N’~1~-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE
Uniqueness
2-AMINO-N’~1~-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE is unique due to the specific positioning of the methoxy groups on the aromatic ring. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from other similar hydrazones.
Properties
Molecular Formula |
C16H17N3O3 |
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Molecular Weight |
299.32 g/mol |
IUPAC Name |
2-amino-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H17N3O3/c1-21-14-9-5-6-11(15(14)22-2)10-18-19-16(20)12-7-3-4-8-13(12)17/h3-10H,17H2,1-2H3,(H,19,20)/b18-10+ |
InChI Key |
YYFNMSUUXKWKJG-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=CC=CC=C2N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
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